molecular formula C30H50O4 B1180399 Piscidinol A CAS No. 100198-09-2

Piscidinol A

Cat. No.: B1180399
CAS No.: 100198-09-2
M. Wt: 474.7 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piscidinol A is a naturally occurring triterpenoid compound found in various plants, particularly in the Meliaceae family. It has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and cytotoxic properties .

Biochemical Analysis

Biochemical Properties

Piscidinol A plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to interact with enzymes such as HIV-1 protease, where it exhibits inhibitory activity. Additionally, this compound interacts with proteins involved in cell cycle regulation, leading to cell cycle arrest in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell signaling pathways, including the NF-κB pathway, which plays a role in inflammation and cancer progression . Furthermore, it affects gene expression and cellular metabolism, contributing to its anticancer activity.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits HIV-1 protease by binding to its active site. Additionally, it induces changes in gene expression, promoting apoptosis and inhibiting cell proliferation in cancer cells . These molecular interactions underpin its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Long-term exposure to this compound in vitro has demonstrated sustained anticancer effects, with minimal degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity without notable toxicity . At higher doses, some toxic effects have been observed, indicating a threshold beyond which adverse effects may occur . These findings are crucial for determining the optimal therapeutic dosage of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity . The transport and distribution mechanisms of this compound are critical for its efficacy as a therapeutic agent.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular cellular compartments through targeting signals and post-translational modifications . This localization plays a vital role in its interaction with cellular components and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Piscidinol A can be synthesized through various chemical routes. One common method involves the isolation of the compound from natural sources such as Aphanamixis polystachya. The isolation process typically includes solvent extraction, followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Piscidinol A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives, each with unique biological activities. For example, oxidation can yield compounds with enhanced anticancer properties, while reduction can produce derivatives with improved anti-inflammatory effects .

Scientific Research Applications

Comparison with Similar Compounds

Piscidinol A is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its potent anticancer and anti-inflammatory effects, making it a promising candidate for further research and development.

Properties

IUPAC Name

(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S,4R,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-18(17-22(31)25(33)27(4,5)34)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31,33-34H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,25-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGUKHULKAAOPB-QBLSGNHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318049
Record name Piscidinol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100198-09-2
Record name Piscidinol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100198-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piscidinol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piscidinol A
Reactant of Route 2
Piscidinol A
Reactant of Route 3
Piscidinol A
Reactant of Route 4
Piscidinol A
Reactant of Route 5
Piscidinol A
Reactant of Route 6
Piscidinol A
Customer
Q & A

Q1: What is the molecular formula and weight of Piscidinol A?

A1: this compound has the molecular formula C30H46O7 and a molecular weight of 518.67 g/mol.

Q2: Are there any notable structural features of this compound?

A2: this compound possesses a tirucallane skeleton, a common scaffold among triterpenoids, featuring a distinctive six-membered ring fused to five-membered rings. The presence of hydroxyl groups, a ketone group, and an epoxide contributes to its biological activity. [, ]

Q3: What are the primary biological activities reported for this compound?

A3: Research indicates this compound exhibits cytotoxic activity against various cancer cell lines [] and anti-inflammatory effects by inhibiting nitric oxide production. [, ] Additionally, it demonstrates moderate inhibitory activity against HIV-1 protease. []

Q4: How does this compound exert its anti-inflammatory effects?

A4: Studies suggest this compound inhibits the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6). This inhibition appears to occur via the suppression of the NF-κB signaling pathway, a crucial regulator of inflammation. []

Q5: How does modifying the structure of this compound affect its activity?

A6: Studies show that introducing a 2,3-seco-2,3-dioic acid group or acylating the tirucallane skeleton with DMS significantly improves the inhibitory activity of this compound derivatives against HIV-1 protease. [] This suggests these modifications are crucial for interacting with the protease's active site. Similarly, derivatives with modifications to key structural functionalities exhibited enhanced anticancer potential against specific cancer cell lines. []

Q6: What are the natural sources of this compound?

A7: this compound has been isolated from various plant species, including Aphanamixis polystachya [], Eurycoma longifolia [, ], Brucea mollis [], Aglaia andamanica [], Cedrela fissilis [], Phellodendron chinense var. glabriusculum [], Toona ciliata [, ], Xylocarpus moluccensis [], Simaba guianensis subesp. ecaudata [], Ailanthus altissima [], Trichilia hirta [], Toona microcarpa [], Chisocheton cumingianus subsp. balansae [], Syzygium myrsinifolium [], Walsura piscidia [], Cedrela sinensis [], Trichilia quadrijuga [], and Walsura trifoliata. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.